molecular formula C15H11Cl2N3O2S B11540597 3-{[(3,4-dichlorophenyl)amino]methyl}-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(3,4-dichlorophenyl)amino]methyl}-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11540597
M. Wt: 368.2 g/mol
InChI Key: SUVZGHVKRLBLAF-UHFFFAOYSA-N
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Description

3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with formaldehyde to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide. This intermediate undergoes cyclization in the presence of a suitable catalyst to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

3-[(3,4-dichloroanilino)methyl]-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Cl2N3O2S/c16-12-6-3-10(7-13(12)17)18-8-20-15(23)22-14(19-20)9-1-4-11(21)5-2-9/h1-7,18,21H,8H2

InChI Key

SUVZGHVKRLBLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=S)O2)CNC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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